ODM-203 is a novel compound characterized as a selective inhibitor of both fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. It has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in cases where genetic alterations in these receptors are prevalent. The compound exhibits equipotent activity against both receptor families, making it a valuable candidate for further clinical development.
ODM-203 belongs to the class of small-molecule inhibitors specifically targeting receptor tyrosine kinases. Its primary focus is on inhibiting the signaling pathways associated with fibroblast growth factor receptor and vascular endothelial growth factor receptor, both of which play critical roles in tumor angiogenesis and progression .
The synthesis of ODM-203 involves multiple steps, which are outlined in the aforementioned patent. The process begins with the preparation of key intermediates that undergo various chemical transformations to yield the final product.
The synthetic route includes:
These methods ensure that ODM-203 is produced with high purity and yield, suitable for further biological testing .
ODM-203 has a complex molecular structure that allows it to interact effectively with its target receptors. The structural formula is represented as follows:
Key structural data include:
ODM-203 primarily acts through competitive inhibition of fibroblast growth factor receptor and vascular endothelial growth factor receptor kinases. The compound's mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their activation.
In vitro studies have demonstrated that ODM-203 inhibits phosphorylation events critical for receptor activation, leading to reduced cellular proliferation and angiogenesis in cancer cell lines. The IC50 values for inhibition range from 6 to 35 nanomolar, indicating strong potency against these targets .
The mechanism by which ODM-203 exerts its therapeutic effects involves several key steps:
Clinical trials have indicated that ODM-203 can lead to a decrease in immune checkpoint markers such as PD-1 and PD-L1, enhancing T cell activation within tumors .
Relevant analyses have confirmed that ODM-203 maintains its integrity and efficacy under various conditions typical of biological environments.
ODM-203 is primarily investigated for its potential applications in oncology:
ODM-203 exhibits balanced, nanomolar potency against both FGFR and VEGFR family kinases, a property rooted in its ability to engage conserved structural elements within the ATP-binding pockets of these receptors. Biochemical assays demonstrate equipotent inhibition across FGFR isoforms (FGFR1, FGFR2, FGFR3, FGFR4) and VEGFR subtypes (VEGFR1, VEGFR2, VEGFR3), with IC₅₀ values ranging from 5 nM to 35 nM (Table 1) [2] [4]. This equipotency stems from ODM-203's molecular structure, which features a hinge-binding motif that optimally occupies the hydrophobic back pocket common to FGFR and VEGFR kinases, alongside strategically positioned substituents that form critical hydrogen bonds with gatekeeper residues [5] [6]. The compound’s high selectivity within these families minimizes off-target effects on unrelated kinases, evidenced by screening against broader kinase panels [4]. Crucially, ODM-203 achieves comparable cellular potency, inhibiting FGFR-dependent proliferation (IC₅₀ = 50-150 nM) and VEGFR-mediated endothelial tube formation (IC₅₀ = 33 nM) at similar concentrations [2] [4]. This balanced cellular activity underpins its unique capacity to simultaneously disrupt tumor cell-autonomous signaling and the tumor microenvironment’s angiogenic support.
Table 1: Kinase Inhibition Profile of ODM-203
Target Kinase | IC₅₀ (nM) | Cellular Functional Consequence |
---|---|---|
FGFR1 | 11 | Suppression of proliferation in FGFR-dependent cancer cells |
FGFR2 | 16 | Inhibition of FRS2 phosphorylation and downstream signaling |
FGFR3 | 6 | Blockade of oncogenic signaling in FGFR3-mutant models |
FGFR4 | 35 | Modulation of metabolic/signaling functions |
VEGFR1 | 26 | Attenuation of PlGF-mediated signaling |
VEGFR2 | 9 | Disruption of endothelial cell migration and tube formation |
VEGFR3 | 5 | Inhibition of lymphangiogenesis |
RET | 8 | Blockade of RET fusion-driven oncogenic signaling |
Beyond FGFR/VEGFR, ODM-203 demonstrates potent inhibition of RET kinase (IC₅₀ = 8 nM), a clinically validated oncogenic driver [1] [4]. RET fusions and activating mutations are implicated in papillary thyroid cancer and subsets of non-small cell lung cancer (NSCLC). The compound’s affinity for RET resides in structural similarities between the RET kinase domain and its primary targets, particularly the conformation of the DFG motif and the glycine-rich P-loop within the ATP-binding site. This cross-target efficacy is pharmacologically significant as RET signaling can activate parallel downstream effectors (e.g., RAS/MAPK, PI3K/AKT) shared with FGFR and VEGFR pathways [5]. Consequently, RET inhibition by ODM-203 provides an additional mechanism to counteract compensatory signaling that may arise from tumor heterogeneity or adaptive resistance. Preclinical data confirm that ODM-203 effectively suppresses RET phosphorylation and downstream signaling cascades in RET-dependent cellular models, suggesting its potential utility in RET-altered malignancies, either as monotherapy or in combination settings where vertical pathway inhibition is advantageous [4].
The primary mechanism by which FGFR inhibition translates to antiproliferative effects involves disruption of the RAS/MAPK pathway. ODM-203 robustly suppresses phosphorylation of FRS2 (FGFR substrate 2), the critical adaptor protein that links activated FGFRs to the RAS/RAF/MEK/ERK signaling cascade [1]. In FGFR-dependent cell lines (e.g., H1581 lung cancer, SNU16 gastric cancer), treatment with ODM-203 (100–1000 nM) induces rapid, dose-dependent dephosphorylation of FRS2 within 1 hour, effectively uncoupling FGFR activation from downstream effectors [1] [4]. This blockade subsequently leads to inhibition of ERK1/2 phosphorylation, a key convergence point for mitogenic signaling. Sustained suppression of pERK results in G1 cell cycle arrest and apoptosis in tumor cells reliant on FGFR signaling [1] [2]. Western blot analyses from treated xenograft models corroborate these findings, showing significant reductions in both pFRS2 and pERK levels in tumors, correlating with tumor growth inhibition [1] [4]. This mechanistic link between target engagement (FGFR), pathway modulation (FRS2-ERK), and phenotypic outcome (antiproliferation) validates the compound’s on-target activity against FGFR-driven malignancies.
Table 2: Functional Consequences of ODM-203 on Downstream Signaling
Cellular Process | ODM-203 Effect | Experimental Evidence |
---|---|---|
FGFR Adaptor Phosphorylation | Dose-dependent FRS2 dephosphorylation | Immunoblotting in H1581, SNU16 cells at 1h post-treatment |
MAPK Pathway Activation | Suppression of ERK phosphorylation (pERK) | Reduced pERK in FGFR-dependent xenografts |
Angiogenic Tube Formation | Disruption of endothelial cell network assembly | Inhibition in HUVEC co-culture assays (IC₅₀ = 33 nM) |
Immune Checkpoint Expression | Downregulation of PD-1/PD-L1 on CD8+ T cells and NK cells | Flow cytometry in syngeneic Renca models |
T-cell Activation | Increased IFN-γ production in tumor-infiltrating CD8+ T cells | Tumor microenvironment immune profiling |
ODM-203 exerts profound anti-angiogenic effects through potent VEGFR2 inhibition (IC₅₀ = 9 nM). By binding VEGFR2’s kinase domain, ODM-203 prevents VEGF-A-stimulated receptor autophosphorylation, thereby disrupting downstream pro-angiogenic signaling involving PLCγ, PKC, and FAK [2] [5]. In endothelial cell cultures, this manifests as dose-dependent inhibition of tubular network formation (IC₅₀ = 33 nM), a surrogate for in vitro angiogenesis [2] [4]. Crucially, ODM-203 simultaneously targets the FGFR-driven compensatory angiogenesis pathway, which is frequently upregulated in tumors developing resistance to pure anti-VEGF therapies. Preclinical studies in angiogenic syngeneic models (e.g., Renca kidney carcinoma) demonstrate that ODM-203 significantly reduces microvessel density (CD31 staining) and inhibits metastatic spread more effectively than selective VEGFR inhibitors, attributable to this dual angiogenic pathway blockade [2]. Moreover, ODM-203 modulates the tumor immune microenvironment: in syngeneic Renca tumors, treatment reduces expression of immune checkpoint molecules PD-1 and PD-L1 on CD8+ T cells and natural killer (NK) cells while increasing interferon-gamma (IFN-γ) production, suggesting potential synergy with immunotherapy [2] [4]. This immunomodulatory effect may stem from normalized tumor vasculature improving T-cell infiltration and from direct inhibition of FGFR-driven immunosuppression.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9